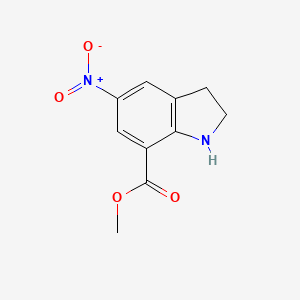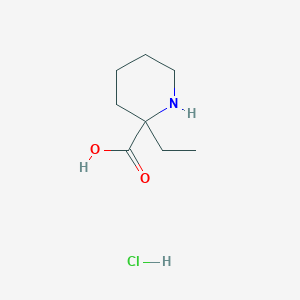
N'-Hidroxi-2-(4-hidroxi-1-piperidinil)-bencenocarboximida
Descripción general
Descripción
4-Hydroxy-TEMPO is a heterocyclic compound used as a catalyst and chemical oxidant due to its stability as an aminoxyl radical . It’s less expensive than the related compound TEMPO, being produced from triacetone amine .
Synthesis Analysis
4-Hydroxy-TEMPO is produced from triacetone amine, which is made via the condensation of acetone and ammonia .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-TEMPO is C9H18NO2, and its molecular weight is 172.2447 . The IUPAC Standard InChI is InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
4-Hydroxy-TEMPO appears as orange crystals. It has a melting point of 71–73 °C and is soluble in water (629.3 g/L at 20 °C) .Aplicaciones Científicas De Investigación
Investigación Biomédica: Limitación de Especies Reactivas de Oxígeno
4-Hidroxi-TEMPO se ha estudiado por su potencial para limitar las especies reactivas de oxígeno (ROS) en los sistemas biológicos . Los ROS son moléculas químicamente reactivas que contienen oxígeno, que pueden provocar daños celulares. Al catalizar la desproporción del superóxido y facilitar el metabolismo del peróxido de hidrógeno, 4-Hidroxi-TEMPO puede ayudar a reducir el estrés oxidativo, que está implicado en diversas enfermedades, como el cáncer y los trastornos neurodegenerativos.
Síntesis Química: Captador de Radicales
En química sintética, 4-Hidroxi-TEMPO actúa como un captador de radicales . Puede atrapar radicales libres, evitando reacciones secundarias no deseadas durante la síntesis de moléculas complejas. Esta propiedad es particularmente útil en la producción de polímeros, donde controlar la ruta de reacción es crucial para lograr el peso molecular y la estructura deseados.
Ciencia de los Materiales: Inhibidor de la Polimerización
El compuesto se utiliza como inhibidor de la polimerización debido a su capacidad para detener los procesos de polimerización radical . Esta aplicación es esencial en la fabricación de plásticos y resinas, donde es necesario un control preciso sobre el proceso de polimerización para obtener materiales con características específicas.
Desarrollo Farmacéutico: Estudios de Metabolismo de Fármacos
4-Hidroxi-TEMPO se puede utilizar para estudiar las vías de metabolismo de los fármacos . Su naturaleza radical estable le permite imitar ciertos intermediarios metabólicos, ayudando a los investigadores a comprender cómo se procesan los fármacos en el cuerpo. Este conocimiento es crucial para el desarrollo de nuevos medicamentos con perfiles de eficacia y seguridad mejorados.
Ciencias Ambientales: Remediación de la Contaminación
La investigación ha explorado el uso de 4-Hidroxi-TEMPO en la remediación de la contaminación . Su capacidad para participar en reacciones redox lo convierte en un candidato para tratar aguas y suelos contaminados, rompiendo potencialmente compuestos orgánicos nocivos en sustancias menos tóxicas.
Industria Alimentaria: Propiedades Antioxidantes
En la industria alimentaria, las propiedades antioxidantes de 4-Hidroxi-TEMPO pueden utilizarse para prevenir el deterioro . Los antioxidantes pueden prolongar la vida útil de los productos alimenticios protegiéndolos de la oxidación, que puede provocar la rancidez y la pérdida de valor nutricional.
Mecanismo De Acción
N-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzamide is a synthetic compound that has a unique structure and chemical properties. It is known to bind to proteins and other molecules, such as enzymes, in a specific manner. This binding is mediated by hydrogen bonding and hydrophobic interactions. The binding of the compound to proteins and other molecules can alter the structure and function of the proteins and molecules, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
N-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of neurotransmitters. It has also been found to affect the expression of genes involved in cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in experiments. It is also a versatile compound that can be used in a variety of experiments. However, it is also limited by its low solubility in aqueous solutions and its low reactivity.
Direcciones Futuras
N-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzamide has a wide range of applications in scientific research and has the potential to be used in many more. Some of the future directions for research involving this compound include the development of more efficient synthesis methods, the development of more effective inhibitors of enzymes, and the investigation of its effects on gene expression. Other potential applications include the use of the compound as a drug delivery system, as a potential therapeutic agent, and as a tool for studying the structure and function of proteins.
Propiedades
IUPAC Name |
N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-17)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16-17H,5-8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMUKVPKOAKFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)


![9-(4-Tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole](/img/structure/B1452308.png)

![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)

![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)




